3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide
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Overview
Description
3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide typically involves the reaction of a thieno[2,3-d][1,2]oxazole precursor with a 4-methoxyphenyl derivative. One common method involves refluxing the precursor with the 4-methoxyphenyl derivative in the presence of a suitable catalyst and solvent, such as ethanol, under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 1,3-oxazole and 1,2,4-oxadiazole share structural similarities with 3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide.
Thieno[2,3-d][1,2]oxazole Derivatives:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 4-methoxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-9-4-2-8(3-5-9)11-12-10(17-13-11)6-7-18(12,14)15/h2-7,10,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDMFYUKGDVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(C=CS3(=O)=O)ON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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